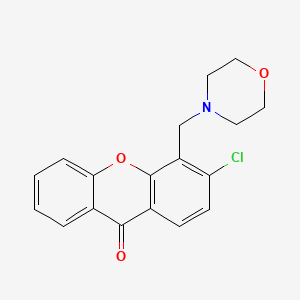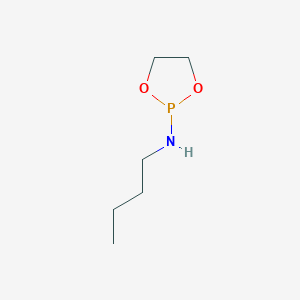
N-Butyl-1,3,2-dioxaphospholan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-1,3,2-dioxaphospholan-2-amine is a chemical compound with the molecular formula C10H22NO2P. It is a member of the dioxaphospholane family, which are cyclic phosphoramidates. This compound is known for its unique structure, which includes a phosphorus atom bonded to an amine group and a dioxaphospholane ring. This structure imparts specific chemical properties that make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of butylamine with a suitable phosphorus-containing reagent. One common method is the reaction of butylamine with 2-chloro-1,3,2-dioxaphospholane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically heated to a temperature of around 50-70°C and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to increase efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-1,3,2-dioxaphospholan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound 2-oxide.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under mild conditions, often in the presence of a base to neutralize the generated acid.
Complexation: Metal salts, such as platinum or palladium salts, can be used to form coordination complexes with this compound.
Major Products Formed
Oxidation: this compound 2-oxide.
Substitution: Various substituted phosphoramidates, depending on the electrophile used.
Complexation: Metal-phosphoramidate complexes.
Applications De Recherche Scientifique
N-Butyl-1,3,2-dioxaphospholan-2-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with metal ions makes it valuable in the development of new catalytic systems.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or pharmaceuticals.
Medicine: Research into its potential as a drug delivery agent or as a component in therapeutic formulations is ongoing.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Butyl-1,3,2-dioxaphospholan-2-amine depends on its application. In catalysis, the compound acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The dioxaphospholane ring and the amine group play crucial roles in these interactions, providing both steric and electronic effects that influence the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine
- N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine
- N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine 2-oxide
Uniqueness
N-Butyl-1,3,2-dioxaphospholan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to N,N-dibutyl-1,3,2-dioxaphospholan-2-amine, the mono-butyl substitution provides different steric and electronic environments, affecting its reactivity and binding affinity. The presence of the dioxaphospholane ring also distinguishes it from other phosphoramidates, offering unique opportunities for complexation and catalysis.
Propriétés
Numéro CAS |
51439-08-8 |
|---|---|
Formule moléculaire |
C6H14NO2P |
Poids moléculaire |
163.15 g/mol |
Nom IUPAC |
N-butyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C6H14NO2P/c1-2-3-4-7-10-8-5-6-9-10/h7H,2-6H2,1H3 |
Clé InChI |
GZQAQOBKLKBSRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCNP1OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



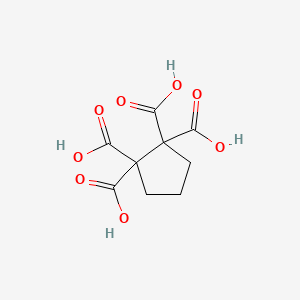
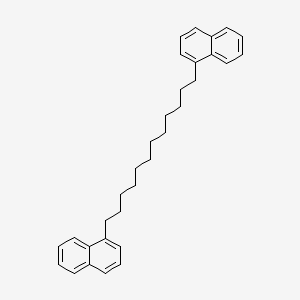

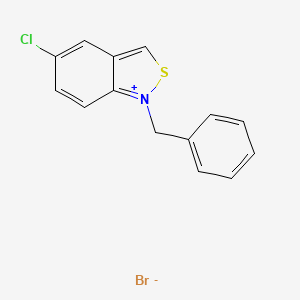
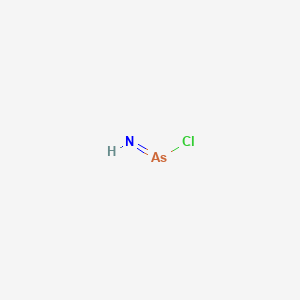
![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
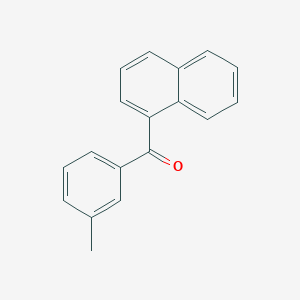
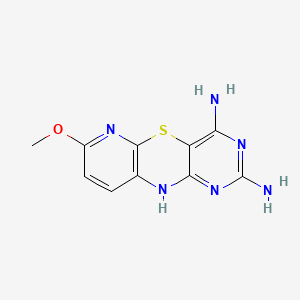
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
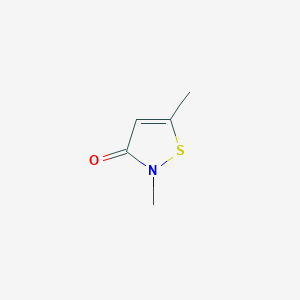
![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)
